molecular formula C19H18N2OS2 B2761335 3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 922817-57-0

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2761335
CAS No.: 922817-57-0
M. Wt: 354.49
InChI Key: FYRHHIYCSRZPMU-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs, which are recognized in research for their potential to interact with key biological targets. This compound is of significant interest in basic research, particularly in neuroscience and microbiology. Primary research applications for this compound stem from its structural relationship to a defined class of biological probes. Scientific studies on closely related analogs have identified them as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs demonstrate non-competitive antagonism of Zn2+-induced ZAC signalling and are believed to target the transmembrane and/or intracellular domains of the receptor, making them valuable pharmacological tools for exploring ZAC's poorly elucidated physiological functions . Furthermore, the thiazole scaffold is a privileged structure in medicinal chemistry. Thiazole and benzamide-containing compounds are extensively investigated in antimicrobial research for their action on diverse microbial targets, including the inhibition of DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes . This suggests potential research applications for this compound in studying mechanisms to overcome antibiotic resistance. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHHIYCSRZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves the condensation of 4-(p-tolyl)thiazol-2-amine with 3-(ethylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.

    Substitution: Ammonia, primary amines, thiols, organic

Biological Activity

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OS. The compound features a thiazole ring, an ethylthio group, and a p-tolyl substituent, which contribute to its biological activity. The structural characteristics are critical for understanding its interaction with biological targets.

Biological Activity Overview

The biological activities of thiazole-containing compounds are extensive, including:

  • Anticancer Activity : Thiazole derivatives have been studied for their potential as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Many thiazole compounds exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Enzyme Inhibition : The compound may inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease .
  • Cytotoxicity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Studies

In a study evaluating various thiazole derivatives, this compound demonstrated significant cytotoxicity against different cancer cell lines. The IC50 values indicated its effectiveness in inhibiting cell growth:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)5.0
This compoundHeLa (Cervical Cancer)6.5

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

The inhibition of AChE by thiazole derivatives has been extensively documented. For instance, molecular docking studies have shown that this compound binds effectively to the active site of AChE, indicating its potential use in treating Alzheimer's disease .

Case Studies

  • Alzheimer's Disease : In vitro studies demonstrated that compounds similar to this compound significantly inhibited AChE activity, highlighting their potential as therapeutic agents for cognitive disorders .
  • Cancer Therapy : A recent study reported that thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for compounds like this compound .

Comparison with Similar Compounds

Sulfonyl vs. Thio Groups

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) and 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): These analogs replace the ethylthio group with sulfonyl (-SO₂-) substituents. Both compounds were synthesized with moderate yields (33% for 7a) using EDCI/HOBt-mediated coupling .
  • Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : Features an ethylthio group on an oxadiazole ring. In silico studies showed strong interactions with human carbonic anhydrase II (hCA II), suggesting that ethylthio groups enhance binding to enzyme active sites .

Methyl and Nitro Substituents

  • 4-Methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (3) : Synthesized in 83% yield, this compound lacks sulfur-based groups but retains a methyl substituent on the benzamide. Its high yield suggests favorable reaction kinetics for methylated derivatives .
  • Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide): A clinically used antiparasitic drug with a nitro group (-NO₂) on the thiazole ring. The nitro group confers redox activity, which is critical for its mechanism of action .

Modifications to the Thiazole Ring

Aryl Substituents

  • Compound 2d (N-(thiazol-2-yl)benzamide with 4-(p-tolyl)) : Demonstrated reduced zinc-dependent activity (ZAC) compared to analogs with tert-butyl or ethylacetyl groups. This highlights that p-tolyl may hinder activity in certain biological contexts .
  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) : Incorporates a methoxyphenyl group and a piperazine side chain. It exhibited a melting point of 281–282°C, indicating high thermal stability, and was synthesized in 86% yield .

Heterocyclic Variations

  • 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide : Replaces p-tolyl with pyridinyl, enhancing solubility via nitrogen’s electron-donating effects. This analog was studied for bio-layer interferometry binding assays .

Key Findings and Implications

  • Substituent Effects : The ethylthio group enhances enzyme binding (e.g., hCA II) but may reduce ZAC activity when paired with p-tolyl .
  • Synthetic Accessibility : Methyl and pyridinyl substituents on the thiazole ring correlate with higher reaction yields (83% for compound 3) compared to sulfonyl derivatives .
  • Biological Context : Activity is highly dependent on substituent combinations. For example, p-tolyl reduces ZAC activity but may improve selectivity in other targets .

Q & A

Q. Validation :

  • Spectral data : ¹H/¹³C NMR (e.g., δ ~7.8 ppm for thiazole protons, δ ~2.4 ppm for p-tolyl methyl) and HRMS (e.g., [M+H]⁺ = 423.12) .
  • HPLC : Purity ≥95% confirmed via reverse-phase C18 columns (ACN/water mobile phase) .

Basic: What experimental approaches are used to screen the biological activity of this compound?

Answer:
Initial screening focuses on in vitro assays :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .
  • Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase inhibition) with IC₅₀ compared to reference inhibitors .

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